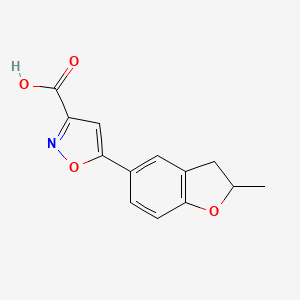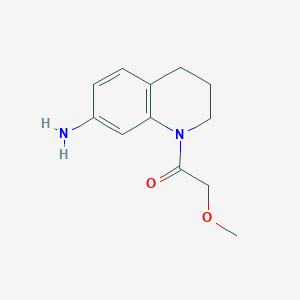
(4-(Ethoxymethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(Ethoxymethoxy)phenyl)boronic acid”, also known as EMBA, is an organic boronic acid with the chemical formula C9H13BO4. It has a molecular weight of 196.01 g/mol .
Molecular Structure Analysis
The molecular formula of “(4-(Ethoxymethoxy)phenyl)boronic acid” is C9H13BO4 . It has an average mass of 196.008 Da and a monoisotopic mass of 196.090683 Da .Physical And Chemical Properties Analysis
“(4-(Ethoxymethoxy)phenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
(4-(Ethoxymethoxy)phenyl)boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds. The compound acts as a boron-based reagent that pairs with a halide or triflate under the presence of a palladium catalyst to create biaryl compounds. These biaryl structures are significant in pharmaceuticals, agrochemicals, and advanced materials.
Sensing Applications
Boronic acids, including (4-(Ethoxymethoxy)phenyl)boronic acid , have unique interactions with diols and Lewis bases, making them valuable in sensing applications . They can be used in both homogeneous assays and heterogeneous detection systems. The interaction with diols is particularly useful for the detection of sugars, which has implications in diabetes management and other biological research areas.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols allows it to be used for biological labelling and protein manipulation . It can be conjugated to biomolecules, enabling researchers to track biological processes or to modify proteins for therapeutic purposes.
Glucose-Sensitive Polymers
4-(Ethoxymethoxy)phenylboronic acid: can be functionalized to create glucose-sensitive polymers . These polymers have the potential to revolutionize diabetes treatment by enabling self-regulated insulin release. The polymers respond to glucose levels in the body, providing a controlled release of insulin.
Wound Healing and Tumor Targeting
The compound has been noted for its application in wound healing and tumor targeting . Its ability to interact with biological tissues makes it a candidate for designing drug delivery systems that can specifically target tumor cells or aid in the healing process.
Catalyst Development
This boronic acid derivative is also used in the development of catalysts for various chemical reactions . For instance, it can be a component in the preparation of palladium complexes that act as catalysts in coupling reactions. These catalysts are crucial for synthesizing complex organic molecules efficiently.
Safety and Hazards
The safety information for “(4-(Ethoxymethoxy)phenyl)boronic acid” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye and skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of (4-(Ethoxymethoxy)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
(4-(Ethoxymethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new Pd-C bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. One such pathway is the oxidative addition of the boronic acid group to the palladium catalyst . This results in the formation of a new Pd-C bond . Another pathway involves the syn-selective addition of B-H over an unsaturated bond . This occurs in an anti-Markovnikov manner .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 204-206 °c . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of (4-(Ethoxymethoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of (4-(Ethoxymethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the reaction . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .
Eigenschaften
IUPAC Name |
[4-(ethoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJOKHKGCAHUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656919 | |
| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethoxymethoxy)phenyl)boronic acid | |
CAS RN |
957062-54-3 | |
| Record name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
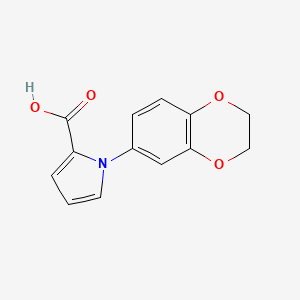

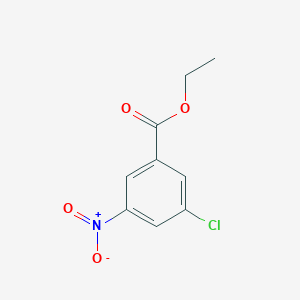


![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
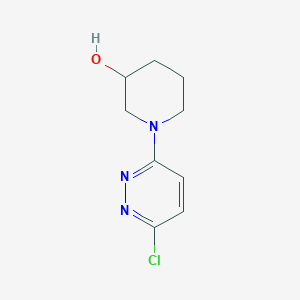
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
